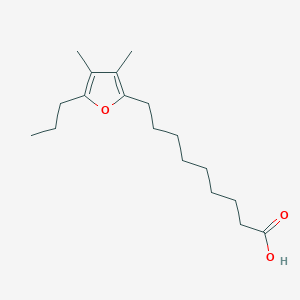

3,4-Dimethyl-5-propyl-2-furannonanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-4-11-16-14(2)15(3)17(21-16)12-9-7-5-6-8-10-13-18(19)20/h4-13H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZGYZMOQZXEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(O1)CCCCCCCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553384 | |

| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-38-9 | |

| Record name | 10,13-Epoxy-11,12-dimethylhexadeca-10,12-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(3,4-Dimethyl-5-propylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethyl-5-propyl-2-furannonanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 3,4-Dimethyl-5-propyl-2-furannonanoic Acid: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-5-propyl-2-furannonanoic acid, a notable member of the furan fatty acid (F-acid) family, is a naturally occurring lipid molecule predominantly found in marine ecosystems. Recognized for the antioxidant properties characteristic of its class, this compound, also denoted as 9D3, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailed methodologies for its detection and quantification, and an exploration of the biological activities associated with furan fatty acids. While specific quantitative data and signaling pathways for this compound remain areas of ongoing research, this document synthesizes the available information to serve as a valuable resource for professionals in research and drug development.

Introduction to this compound

This compound is a heterocyclic fatty acid characterized by a central furan ring substituted with a nonanoic acid chain at the 2-position, a propyl group at the 5-position, and methyl groups at the 3- and 4-positions.[1] This structure contributes to its lipophilic nature and its classification as a furan fatty acid (F-acid). F-acids are recognized as potent antioxidants and radical scavengers, playing a role in the prevention of lipid peroxidation.[2]

Natural Occurrence

The primary natural sources of this compound and other F-acids are marine organisms, particularly fish and fish oils.[2][3] While comprehensive quantitative data for this specific compound is limited, studies on total F-acid content provide valuable insights into its likely distribution.

Table 1: Quantitative Data on Furan Fatty Acids in Various Natural Sources

| Natural Source | Analyte | Concentration | Reference |

| Enriched ω-3 Fish Oil | Total Furan Fatty Acids | 1.3 g / 100 g lipids | [2] |

| European Pilchard | Total Furan Fatty Acids | 30 mg / 100 g fillet | [1] |

| Horse Mackerel | Total Furan Fatty Acids | < 0.1 mg / 100 g fillet | [1] |

It is important to note that the concentration of individual F-acids, including this compound, can vary significantly depending on the species, diet, and environmental factors.

Experimental Protocols for Detection and Quantification

The analysis of this compound presents challenges due to its low natural abundance and structural similarity to other fatty acids. Effective quantification typically requires a multi-step process involving extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Sample Preparation and Extraction

A common workflow for the extraction of F-acids from biological matrices is outlined below.

Derivatization

To enhance volatility for Gas Chromatography (GC) analysis and improve ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization of the carboxylic acid group is a critical step.

-

Methylation for GC/MS: The carboxylic acid is converted to its methyl ester. Caution is advised as acidic catalysts can potentially degrade the furan ring.[4]

-

Charge-Reversal Derivatization for LC-MS/MS: This technique significantly enhances detection sensitivity in positive ionization mode.[4]

Analytical Methodologies

GC-MS is a widely used technique for the analysis of F-acids. After derivatization to their methyl esters, the compounds are separated on a capillary column and detected by a mass spectrometer. Selected Ion Monitoring (SIM) mode can be employed for targeted quantification to enhance sensitivity and specificity.

Table 2: Example GC-MS Parameters for Furan Fatty Acid Analysis

| Parameter | Value |

| Column | Capillary Column (e.g., DB-23, HP-88) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient optimized for fatty acid methyl ester separation |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

LC-MS/MS offers high sensitivity and specificity for the quantification of F-acids, particularly after derivatization. Multiple Reaction Monitoring (MRM) is the preferred mode for targeted analysis.

Table 3: Example LC-MS/MS Parameters for Furan Fatty Acid Analysis

| Parameter | Value |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient of acetonitrile and water with additives (e.g., formic acid, ammonium formate) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on derivatization |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively elucidated, research on the broader class of furan fatty acids and their metabolites provides important insights.

F-acids are recognized for their potent antioxidant properties , acting as effective radical scavengers to protect against lipid peroxidation.[2][5]

A significant area of research focuses on the metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) , which is formed in the body after consumption of F-acids. Studies on CMPF have revealed potential involvement in metabolic regulation.

It is important to emphasize that this pathway is based on studies of the metabolite CMPF and the direct effects of this compound on these cellular targets require further investigation.

Future Directions

The field of furan fatty acid research presents several exciting avenues for future exploration. A critical need exists for the development of certified reference materials for this compound to enable accurate and widespread quantification in various biological and food matrices. Further studies are warranted to elucidate the specific biological activities of this compound, independent of its metabolites, and to identify its direct molecular targets and signaling pathways. Such research will be instrumental in understanding its potential role in human health and disease, and could pave the way for novel therapeutic applications.

Conclusion

This compound is a naturally occurring furan fatty acid with established presence in marine-derived food sources. While its antioxidant potential is recognized, a comprehensive understanding of its specific concentrations in different natural sources and its precise biological functions remains to be fully established. The analytical methodologies outlined in this guide provide a robust framework for its detection and quantification, which will be crucial for advancing research in this area. Continued investigation into the unique properties of this compound holds promise for uncovering new insights into its role in nutrition and its potential as a lead compound in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for 3,4-Dimethyl-5-propyl-2-furanpentadecanoic acid (HMDB0112080) [hmdb.ca]

- 3. The occurrence and distribution of furan fatty acids in spawning male freshwater fish [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid in Marine Algae

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan fatty acids (FuFAs) are a class of bioactive lipids characterized by a substituted furan ring within a fatty acid chain.[1][2] These compounds are found in various organisms, including plants, microorganisms, and marine algae.[1][2][3] FuFAs are consumed by fish and other marine life and are known for their potent antioxidant and radical-scavenging properties, which may contribute to the cardioprotective effects associated with fish consumption.[3][4]

One such FuFA is 3,4-dimethyl-5-propyl-2-furannonanoic acid. Its structure consists of a furan ring with methyl groups at the 3 and 4 positions, a propyl group at the 5 position, and a nonanoic acid chain at the 2 position. While the biosynthetic pathways for FuFAs in some bacteria have been recently elucidated, the precise mechanisms in marine algae remain less defined.[1][5] This guide synthesizes the current understanding of FuFA biosynthesis in marine algae and presents a proposed pathway for the formation of this compound based on available literature.

Proposed General Biosynthetic Pathway of Furan Fatty Acids in Marine Algae

In contrast to the well-defined bacterial pathway, the biosynthesis of FuFAs in algae is thought to proceed through a distinct mechanism involving the oxidative cyclization of polyunsaturated fatty acids (PUFAs).[1][2] The proposed pathway involves a lipoxygenase-catalyzed reaction as the initial and key step.

The general steps are as follows:

-

Precursor Selection : The biosynthesis is believed to start from common PUFAs. For FuFAs with a propyl side chain, 9,12-hexadecadienoic acid is a likely precursor, while those with a pentyl side chain are likely derived from linoleic acid.[2]

-

Lipoxygenase-Catalyzed Oxidation : A lipoxygenase enzyme catalyzes the oxidation of the PUFA to form a hydroperoxy-alkandienoic acid. For instance, linoleic acid would be converted to 13-hydroperoxy-9,11-octadecadienoic acid.[1][2]

-

Cyclization and Furan Ring Formation : The hydroperoxide intermediate undergoes a series of electron shifts, ring closure, and double bond rearrangements to form the furan ring structure.[1][2]

-

Methylation : The methyl groups found on the furan ring are derived from the methyl donor S-adenosylmethionine (SAM).[3] This methylation step is believed to occur after the formation of the initial FuFA structure.

Hypothetical Biosynthesis of this compound

Based on the general proposed pathway, we can hypothesize the specific biosynthesis of this compound. The structure, with its C9 carboxyalkyl chain and C3 propyl side chain, suggests a C16 PUFA precursor, likely 9,12-hexadecadienoic acid.

-

Initiation : The pathway starts with 9,12-hexadecadienoic acid .

-

Oxidation : A lipoxygenase acts on this precursor to form a specific hydroperoxide intermediate.

-

Furan Formation : This intermediate cyclizes to form an unmethylated 5-propyl-2-furannonanoic acid core.

-

Stepwise Methylation : Two sequential methylation steps, catalyzed by one or more S-adenosylmethionine (SAM)-dependent methyltransferases, add methyl groups at the C3 and C4 positions of the furan ring, yielding the final product.

Quantitative Data

Currently, there is a scarcity of quantitative data in the literature regarding the biosynthesis of specific FuFAs like this compound in marine algae. Research has primarily focused on the identification of these compounds and the elucidation of the general biosynthetic pathways in bacteria. The table below summarizes the type of quantitative information that is needed for a comprehensive understanding.

| Parameter | Description | Relevance to Biosynthesis | Status |

| Enzyme Kinetics (Lipoxygenase, Methyltransferases) | Km, Vmax, and kcat for the key enzymes involved. | Provides insights into substrate specificity, reaction rates, and pathway regulation. | Not Available |

| Precursor Concentration | Cellular levels of potential PUFA precursors (e.g., 9,12-hexadecadienoic acid). | Helps determine the primary substrates and potential bottlenecks in the pathway. | Not Available |

| Intermediate Concentrations | Levels of hydroperoxide and unmethylated FuFA intermediates. | Crucial for confirming the proposed pathway and identifying rate-limiting steps. | Not Available |

| Product Titer | Cellular concentration of this compound. | Indicates the overall efficiency of the biosynthetic pathway. | Not Available |

| Gene Expression Levels | mRNA levels of putative biosynthetic genes under different conditions. | Can correlate gene activity with FuFA production, aiding in gene identification. | Not Available |

Experimental Protocols

Elucidating the biosynthetic pathway of this compound in a specific marine algal species would require a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

1. Isotopic Labeling to Trace Precursors

-

Objective : To confirm the precursor-product relationship between a specific PUFA and the target FuFA.

-

Methodology :

-

Culture the marine algal species of interest in a defined medium.

-

Introduce a stable isotope-labeled precursor, such as 13C-labeled 9,12-hexadecadienoic acid, into the culture.

-

After a defined incubation period, harvest the algal biomass.

-

Perform lipid extraction using a method like the Bligh-Dyer or Folch extraction.

-

Fractionate the lipid extract to isolate the fatty acid fraction. This can be achieved through saponification followed by acidification and extraction, or by using solid-phase extraction (SPE).

-

Analyze the fatty acid fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the incorporation of the 13C label into this compound. The mass shift in the product will confirm the precursor relationship.

-

2. In Vitro Enzyme Assays

-

Objective : To identify and characterize the enzymes responsible for key steps in the pathway, such as lipoxygenation and methylation.

-

Methodology :

-

Identify candidate genes for lipoxygenases and methyltransferases from the algal genome or transcriptome based on homology to known enzymes.

-

Clone the candidate genes into an expression vector (e.g., in E. coli or yeast) to produce recombinant proteins.

-

Purify the recombinant proteins using affinity chromatography.

-

For the lipoxygenase assay, incubate the purified enzyme with the putative precursor (9,12-hexadecadienoic acid) and monitor the formation of the hydroperoxide product using HPLC or LC-MS.

-

For the methyltransferase assay, incubate the purified enzyme with the unmethylated or monomethylated FuFA substrate and S-adenosylmethionine (SAM). Monitor the formation of the methylated product by LC-MS.

-

3. Gene Knockdown/Knockout Studies

-

Objective : To establish the in vivo function of a candidate biosynthetic gene.

-

Methodology :

-

Using genetic engineering tools applicable to the specific algal species (e.g., CRISPR-Cas9, RNAi), create mutant strains where a candidate gene (e.g., a putative lipoxygenase) is knocked out or its expression is knocked down.

-

Culture the wild-type and mutant strains under identical conditions.

-

Extract lipids from both strains and perform quantitative analysis of the FuFA profile using GC-MS or LC-MS/MS.

-

A significant reduction or complete absence of this compound in the mutant strain compared to the wild-type would confirm the gene's role in its biosynthesis.

-

References

- 1. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. osti.gov [osti.gov]

- 3. Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 5. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-5-propyl-2-furannonanoic acid, a notable member of the furan fatty acid (FuFA) class, has garnered scientific interest due to its presence in various natural lipids and its potential biological activities. First identified as part of a novel series of furanoid fatty acids in fish lipids, its discovery opened a new avenue in the study of lipid biochemistry. This technical guide provides a comprehensive overview of the seminal work leading to the discovery of this compound, a detailed methodology for its isolation and purification from natural sources, and a summary of its key chemical and physical properties. The protocols and data presented herein are synthesized from foundational and contemporary research in the field, offering a practical resource for its further investigation and application in drug development and other scientific disciplines.

Introduction

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a substituted furan ring within the acyl chain. These compounds are found as minor components in a wide range of biological sources, including plants, algae, and marine organisms. Their biological role is an area of active research, with evidence suggesting they possess significant antioxidant and radical-scavenging properties. The presence of the furan moiety is believed to contribute to the protective effects against lipid peroxidation.

This compound, also known by its shorthand nomenclature 9D3, is a specific FuFA with a nine-carbon carboxylic acid chain attached to the furan ring. Its discovery has been a part of the broader exploration of furanoid fatty acids in natural lipids.

Discovery

The discovery of furanoid fatty acids as a new class of lipids dates back to the mid-1970s. In a seminal 1975 paper published in the journal Lipids, a group of researchers including R. L. Glass, T. P. Krick, D. M. Sand, C. H. Rahn, and H. Schlenk reported the identification of a series of novel furan-containing fatty acids in the lipids of freshwater fish.

Their work involved the analysis of lipids extracted from northern pike (Esox lucius), where they observed a series of unusual fatty acids. Through a combination of techniques including gas-liquid chromatography (GLC), mass spectrometry (MS) of the methyl esters, oxidative degradation, and nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy, they elucidated the structures of these new compounds.

Among the homologous series of furanoid fatty acids they identified was the compound 9-(3,4-dimethyl-5-propyl-furan-2-yl) nonanoic acid, now commonly referred to as this compound. This foundational work established the natural occurrence of this and other related furan fatty acids, paving the way for further research into their distribution, biosynthesis, and biological function.

Isolation and Purification from Natural Sources

The isolation of this compound from natural sources, such as fish oil, is a multi-step process that requires careful separation from a complex mixture of other fatty acids. The following protocol is a synthesized methodology based on the principles outlined in the original discovery papers and subsequent advancements in lipid separation techniques.

Experimental Protocol: Isolation from Fish Oil

This protocol details the extraction and purification of this compound from fish oil.

3.1.1. Lipid Extraction

-

Homogenization: Homogenize the source material (e.g., fish liver) in a chloroform:methanol (2:1, v/v) solution using a blender.

-

Filtration: Filter the homogenate to remove solid residues.

-

Phase Separation: Add water to the filtrate to induce phase separation. The total lipids will be concentrated in the lower chloroform phase.

-

Solvent Removal: Evaporate the chloroform under reduced pressure to yield the total lipid extract.

3.1.2. Saponification and Esterification

-

Saponification: Saponify the total lipid extract with an ethanolic potassium hydroxide solution to hydrolyze the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

Extraction of Free Fatty Acids: Acidify the solution and extract the free fatty acids with diethyl ether or hexane.

-

Esterification: Convert the free fatty acids to their methyl esters (FAMEs) using a suitable reagent such as boron trifluoride in methanol (BF3-MeOH) or by heating with methanolic HCl. This step is crucial for subsequent chromatographic separation.

3.1.3. Enrichment of Furan Fatty Acid Methyl Esters

-

Urea Complexation: Dissolve the FAMEs mixture in methanol and add urea. Saturated and monounsaturated FAMEs will form crystalline inclusion complexes with urea, while the branched furanoid FAMEs will remain in the liquid phase.

-

Separation: Separate the urea-FAME crystals by filtration.

-

Recovery: Recover the enriched furanoid FAMEs from the filtrate by adding water and extracting with hexane.

3.1.4. Chromatographic Purification

-

Argentation (Silver Ion) Chromatography: Further purify the enriched furanoid FAMEs using silver ion chromatography. This technique separates fatty acid methyl esters based on the number, geometry, and position of their double bonds. While furan fatty acids are saturated, this step helps in removing any remaining unsaturated fatty acids.

-

Preparative Gas Chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC): Isolate the individual this compound methyl ester using either preparative GC or reversed-phase HPLC.

-

Final Saponification: If the free fatty acid form is required, the purified methyl ester can be saponified and then re-acidified to yield the final product.

Quantitative Data and Characterization

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C18H30O3 | |

| Molecular Weight | 294.43 g/mol | Calculated |

| Monoisotopic Mass | 294.219495 g/mol | Calculated |

| IUPAC Name | 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid | |

| Shorthand Notation | 9D3 | |

| CAS Number | Not available | |

| Appearance | Not available in pure form | |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, hexane) | Inferred from extraction protocols |

Spectroscopic Data:

-

Mass Spectrometry (MS): The methyl ester of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation would involve cleavage at the bonds adjacent to the furan ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the methyl groups on the furan ring, the propyl group, the long-chain carboxylic acid, and the protons on the furan ring itself.

-

¹³C NMR: Would provide signals for each unique carbon atom in the molecule, confirming the overall structure.

-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from a natural source.

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct interaction of this compound with defined signaling pathways. However, as potent antioxidants, furan fatty acids are hypothesized to modulate cellular processes by mitigating oxidative stress. Oxidative stress is known to impact numerous signaling cascades, including those involved in inflammation and apoptosis.

The diagram below illustrates a generalized relationship where furan fatty acids could potentially influence downstream signaling by reducing the levels of reactive oxygen species (ROS).

Caption: Postulated role of Furan Fatty Acids in modulating oxidative stress signaling.

Conclusion

The discovery of this compound and other furanoid fatty acids has added a new dimension to our understanding of lipid diversity and function. While the isolation of this specific compound in high purity remains a challenging endeavor due to its low natural abundance and the complexity of lipid matrices, the methodologies outlined in this guide provide a solid foundation for its extraction and purification. Further research into the biological activities and mechanisms of action of this and other furan fatty acids is warranted and may lead to the development of novel therapeutic agents. The detailed protocols and data presented here aim to facilitate such future investigations.

The Biological Role of Furan Fatty Acids in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a furan moiety within the fatty acid chain. While present in minor quantities in various biological systems, they play a significant role in cellular defense, particularly against oxidative stress. In plants, FuFAs are recognized as potent antioxidants and free-radical scavengers, protecting vital cellular components like polyunsaturated fatty acids from damage. This technical guide provides an in-depth overview of the biological role of FuFAs in plants, including their biosynthesis, occurrence, and proposed functions in stress response signaling. Detailed experimental protocols for the analysis of FuFAs and a summary of reported quantitative data are also presented to facilitate further research in this promising field.

Introduction

Furan fatty acids (FuFAs) are a class of modified fatty acids containing a substituted furan ring.[1] They are found in a variety of organisms, including plants, algae, and microorganisms.[2][3] In plants, FuFAs are typically present at low concentrations compared to common fatty acids.[4] Despite their low abundance, they are of significant interest due to their potent antioxidant properties.[5] This guide summarizes the current understanding of the biological functions of FuFAs in plants, with a focus on their role in mitigating oxidative stress.

Biosynthesis of Furan Fatty Acids in Plants

The complete biosynthetic pathway of FuFAs in plants has not been fully elucidated. However, studies in algae and bacteria have provided valuable insights into the potential mechanisms. The proposed pathway in algae, which may be relevant to plants, is initiated by the lipoxygenase-catalyzed oxidation of polyunsaturated fatty acids.[3][6]

A proposed biosynthetic pathway for furan fatty acids in plants, adapted from studies in algae, is depicted below.

Caption: Proposed biosynthetic pathway of furan fatty acids in plants.

In bacteria, a distinct pathway involving the methylation of a cis-unsaturated fatty acid followed by desaturation and oxygen-dependent cyclization has been identified.[2][3][7] The relevance of this pathway to plants is yet to be determined.

Biological Role of Furan Fatty Acids in Plants

The primary biological role of FuFAs in plants is believed to be their function as potent antioxidants and radical scavengers.[2][5] They are often found esterified to phospholipids, where they can protect polyunsaturated fatty acids (PUFAs) from peroxidation.[5]

Antioxidant Activity and Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the plant's antioxidant defense mechanisms, can lead to significant cellular damage. FuFAs are highly effective at scavenging free radicals, thereby preventing the propagation of lipid peroxidation chain reactions.[5][8] This protective mechanism is crucial for maintaining membrane integrity and function under stressful conditions.

The proposed mechanism of FuFA-mediated radical scavenging is illustrated in the following diagram.

Caption: Role of furan fatty acids in mitigating oxidative stress.

Role in Stress Response and Signaling

The accumulation of FuFAs has been observed in plants subjected to various stresses, suggesting their involvement in the plant's defense response.[5] While a direct signaling role for FuFAs in plants has not been fully established, their function as antioxidants places them at the crossroads of stress perception and response. It has been proposed that FuFAs may act as "second messengers" in cellular pathways that protect against oxidative damage.[2][3][9] Fatty acids and their derivatives are known to be involved in plant defense signaling, modulating responses to both biotic and abiotic stresses.[10][11][12][13][14]

Occurrence and Quantitative Data of Furan Fatty Acids in Plants

FuFAs have been detected in a variety of plant species. The concentrations of these compounds can vary significantly depending on the plant species, tissue type, and environmental conditions. A summary of reported quantitative data for FuFAs in various plant materials is presented in the table below.

| Plant Material | Furan Fatty Acid | Concentration | Reference(s) |

| Fresh Soybeans | 11D5, 9D5, 9M5 | 17–30 mg/100 g FAMEs | [15] |

| Processed Soy Products | 11D5, 9D5, 9M5 | Lower than fresh soybeans | [15] |

| Fresh White Asparagus | 11D5, 9D5, 11M5, 9M5 | 1.4–4.6 mg/100 g dry weight | [16] |

| Birch Leaves | Not specified | Considerable amounts | [17][18] |

| Grasses | Not specified | Detected | [17][18] |

| Dandelion | Not specified | Detected | [17][18] |

| Clover Leaves | Not specified | Detected | [17][18] |

| Oranges | Not specified | Detected | [19] |

| Common Plant Oils | Not specified | Not identified | [20][21][22] |

Note: FAMEs - Fatty Acid Methyl Esters; 11D5 - 11-(3,4-dimethyl-5-pentylfuran-2-yl)-undecanoic acid; 9D5 - 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid; 9M5 - 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid; 11M5 - 11-(3-methyl-5-pentylfuran-2-yl)-undecanoic acid.

Experimental Protocols

The analysis of FuFAs in plant matrices typically involves extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction and Derivatization of Furan Fatty Acids from Plant Tissues

This protocol is a synthesized representation based on methodologies described in the literature.[4][23][24]

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

2% H₂SO₄ in methanol (v/v)

-

Hexane

-

Saturated NaCl solution

-

Internal standard (e.g., a non-naturally occurring odd-chain fatty acid)

Procedure:

-

Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction (Bligh & Dyer method): a. To the powdered tissue, add a mixture of chloroform:methanol (1:2, v/v) and the internal standard. Vortex thoroughly. b. Add chloroform and vortex again. c. Add 0.9% NaCl solution and vortex. d. Centrifuge to separate the phases. e. Collect the lower chloroform phase containing the lipids. f. Re-extract the upper phase and the solid pellet with chloroform and combine the chloroform phases. g. Dry the combined chloroform extract over anhydrous sodium sulfate.

-

Solvent Evaporation: Remove the solvent from the lipid extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

Transesterification to FAMEs: a. To the dried lipid extract, add 2% H₂SO₄ in methanol. b. Heat the mixture at 70°C for 2 hours in a sealed vial. c. After cooling, add hexane and saturated NaCl solution and vortex. d. Collect the upper hexane layer containing the FAMEs. e. Repeat the hexane extraction and combine the hexane layers. f. Concentrate the hexane extract under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following GC-MS parameters are representative and may require optimization based on the specific instrument and column used.[25][26]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: e.g., HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp 1: 20°C/min to 160°C

-

Ramp 2: 5°C/min to 240°C, hold for 7 min

-

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Quantification: Quantification is typically performed using the internal standard method, comparing the peak area of the target FuFA-FAMEs with that of the internal standard.

The following diagram outlines the general workflow for FuFA analysis.

Caption: General workflow for the analysis of furan fatty acids in plants.

Conclusion and Future Perspectives

Furan fatty acids represent a fascinating and still relatively underexplored area of plant lipid biochemistry. Their established role as potent antioxidants highlights their importance in plant stress physiology. Future research should focus on elucidating the complete biosynthetic pathway of FuFAs in plants, identifying the specific enzymes involved, and understanding its regulation. Furthermore, a more comprehensive quantitative profiling of FuFAs across a wider range of plant species and under various stress conditions is needed to fully appreciate their physiological significance. Unraveling the potential signaling roles of FuFAs in plant defense and development could open up new avenues for enhancing crop resilience and exploring novel bioactive compounds for pharmaceutical and nutraceutical applications.

References

- 1. Review of Lipid Biomarkers and Signals of Photooxidative Stress in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. Isolation of a furan fatty acid from Hevea brasiliensis latex employing the combined use of pH-zone-refining and conventional countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A bacterial biosynthetic pathway for methylated furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A concise appraisal of lipid oxidation and lipoxidation in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. justagriculture.in [justagriculture.in]

- 12. Fatty Acid- and Lipid-Mediated Signaling in Plant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The common occurrence of furan fatty acids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research.monash.edu [research.monash.edu]

- 23. aocs.org [aocs.org]

- 24. DSpace [dr.lib.iastate.edu]

- 25. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Antioxidant Properties of Furan Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of furan fatty acids (F-acids), a unique class of lipids characterized by a furan moiety within the acyl chain. While direct research on 3,4-Dimethyl-5-propyl-2-furannonanoic Acid is limited, this document extrapolates from the broader class of F-acids, with a particular focus on well-studied analogues such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF). This guide details the quantitative antioxidant capacity of F-acids, provides in-depth experimental protocols for assessing their activity, and elucidates the known signaling pathways involved in their mechanism of action. The information presented is intended to support further research and development of F-acids as potential therapeutic agents.

Introduction to Furan Fatty Acids and their Antioxidant Potential

Furan fatty acids (F-acids) are a class of naturally occurring lipids found in various food sources, including fish, vegetables, and fruits.[1][2] Structurally, they are characterized by a substituted furan ring within the fatty acid chain. These compounds have garnered significant interest due to their potent antioxidant and anti-inflammatory effects.[3] The furan ring is believed to be the active moiety responsible for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4]

While a vast number of F-acid structures exist, one of the most studied is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of dietary F-acids.[2] Research on CMPF and other F-acids has demonstrated their capacity to mitigate oxidative stress through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.[5][6] This guide will focus on the collective antioxidant properties of F-acids as a class, with specific examples drawn from the available scientific literature.

Quantitative Antioxidant Activity of Furan Fatty Acids

The antioxidant capacity of F-acids has been quantified using various in vitro assays. These assays typically measure the ability of a compound to neutralize free radicals or prevent the oxidation of a substrate. The following table summarizes the available quantitative data on the antioxidant activity of representative F-acids.

| Furan Fatty Acid | Assay | Key Findings | Reference |

| Naturally Occurring F-acids | Hydroxyl Radical Scavenging (ESR) | Reacted with hydroxyl radicals at a diffusion-controlled rate (1.7 x 10¹⁰ M⁻¹ s⁻¹), more potent than mannitol and ethanol. | [7] |

| 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (19Fu-FA) | In vivo ROS Scavenging | Demonstrated to act as a membrane-bound scavenger of singlet oxygen (¹O₂). | [4] |

| Furan Fatty Acids (General) | Lipid Peroxidation Inhibition | Inhibit lipid peroxidation, suggesting a role in protecting biological membranes from oxidative damage. | [4] |

Note: Specific IC50 values for this compound are not currently available in the public literature. The data presented is for structurally related furan fatty acids.

Detailed Experimental Protocols for Assessing Antioxidant Activity

Accurate assessment of antioxidant activity requires robust and well-defined experimental protocols. This section provides detailed methodologies for three common in vitro antioxidant assays: the DPPH Radical Scavenging Assay, the Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Lipid Peroxidation Inhibition Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be quantified spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol), spectrophotometric grade

-

Test compound (F-acid)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Preparation of Test Samples: Dissolve the F-acid in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC50 value.

-

Assay Protocol:

-

Add 100 µL of the DPPH working solution to each well of a 96-well plate.

-

Add 100 µL of the test sample dilutions to the respective wells.

-

For the control, add 100 µL of the solvent instead of the test sample.

-

For the blank, add 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

Abs_control is the absorbance of the DPPH solution without the sample.

-

Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (75 mM, pH 7.4)

-

Test compound (F-acid)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Fluorescein in phosphate buffer.

-

Prepare a fresh solution of AAPH in phosphate buffer before use.

-

Prepare a stock solution of Trolox in phosphate buffer to be used as a standard.

-

-

Preparation of Standards and Samples: Prepare a series of Trolox dilutions to generate a standard curve. Prepare dilutions of the F-acid sample in phosphate buffer.

-

Assay Protocol:

-

Add 150 µL of the fluorescein solution to each well of a 96-well black microplate.

-

Add 25 µL of the test sample, Trolox standard, or phosphate buffer (for the blank) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes in the plate reader.

-

-

Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.[10]

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every 2 minutes for up to 2 hours.[11]

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.[11]

-

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

Egg yolk homogenate (as a source of lipids)

-

Tris-HCl buffer

-

Ferrous sulfate (FeSO₄) to induce lipid peroxidation

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound (F-acid)

-

Butanol

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: In a test tube, mix the egg yolk homogenate, Tris-HCl buffer, and the F-acid sample.

-

Induction of Lipid Peroxidation: Add FeSO₄ solution to the mixture to initiate lipid peroxidation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA reagent. Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the development of the pink-colored MDA-TBA adduct.

-

Extraction: After cooling, add butanol and centrifuge to separate the organic layer containing the colored complex.

-

Measurement: Measure the absorbance of the organic layer at 532 nm.[12]

-

Calculation of Inhibition: The percentage of lipid peroxidation inhibition is calculated using the formula:

Where:

-

Abs_control is the absorbance of the control reaction without the F-acid.

-

Abs_sample is the absorbance of the reaction with the F-acid.

-

Signaling Pathways and Mechanisms of Action

The antioxidant effects of F-acids extend beyond direct radical scavenging and involve the modulation of key cellular signaling pathways. The mechanism of action for CMPF, in particular, has been partially elucidated and is presented below.

CMPF-Mediated Metabolic Regulation

Studies have shown that CMPF can influence hepatic lipid metabolism, which is closely linked to cellular redox status. CMPF acts as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[5] This inhibition leads to a cascade of downstream effects, including:

-

Increased Fatty Acid Oxidation: Inhibition of ACC reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased mitochondrial fatty acid oxidation.

-

Induction of Fibroblast Growth Factor 21 (FGF21): CMPF treatment has been shown to increase the production of FGF21, a hepatokine with pleiotropic effects on glucose and lipid metabolism.[5]

-

Downregulation of Lipogenesis: The CMPF-initiated feedback loop results in the decreased expression of proteins involved in lipid synthesis, such as Insig2, SREBP-1c, and FAS.[5]

It is also hypothesized that CMPF may exert some of its effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid metabolism and inflammation.[6]

Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant activity of a compound like a furan fatty acid in vitro follows a standardized procedure, from sample preparation to data analysis.

Conclusion and Future Directions

Furan fatty acids represent a promising class of natural compounds with significant antioxidant properties. While direct data on this compound is scarce, the available evidence from related F-acids, such as CMPF, strongly suggests a potential for therapeutic applications in conditions associated with oxidative stress. Their mechanism of action appears to be twofold: direct scavenging of reactive oxygen species and modulation of metabolic signaling pathways that influence the cellular redox environment.

Future research should focus on:

-

The systematic evaluation of the antioxidant capacity of a wider range of F-acid structures, including this compound.

-

In vivo studies to validate the antioxidant effects observed in vitro and to assess their pharmacokinetic and pharmacodynamic profiles.

-

Further elucidation of the molecular targets and signaling pathways modulated by F-acids to fully understand their mechanisms of action.

A deeper understanding of the structure-activity relationships and biological effects of F-acids will be crucial for the development of novel antioxidant therapies.

References

- 1. 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid | C12H16O5 | CID 123979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyl radical scavenging activity of naturally occurring furan fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. marinebiology.pt [marinebiology.pt]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. cellbiolabs.com [cellbiolabs.com]

- 11. Oxygen Radical Absorbance Capacity (ORAC) and LDL Oxidation Inhibition Assays [bio-protocol.org]

- 12. Lipid Peroxidation Inhibition Assay [bio-protocol.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3,4-Dimethyl-5-propyl-2-furannonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethyl-5-propyl-2-furannonanoic acid is a member of the furan fatty acid class, a group of naturally occurring compounds found in various food sources. While direct comprehensive studies on the mechanism of action of this specific molecule are limited, extensive research on the closely related and structurally similar compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), provides a robust framework for understanding its likely biological activities. This guide synthesizes the available evidence, primarily centered on CMPF, to elucidate the probable molecular pathways influenced by this compound. The primary mechanism of action is hypothesized to be the allosteric inhibition of acetyl-CoA carboxylase (ACC), a pivotal enzyme in fatty acid metabolism. This inhibition triggers a cascade of events leading to enhanced fatty acid oxidation and the production of the hepatokine Fibroblast Growth Factor 21 (FGF21), culminating in improved hepatic lipid homeostasis and insulin sensitivity.

Introduction to Furan Fatty Acids

Furan fatty acids (F-acids) are a unique class of lipids characterized by a furan ring within their structure.[1] They are found in low concentrations in various foods, including fish, and are known for their antioxidant and radical-scavenging properties, which contribute to the protection of polyunsaturated fatty acids from lipid peroxidation.[1][2] this compound is a specific F-acid that, like other members of its class, is metabolized in the body and can be detected in biological fluids.

The Central Hypothesis: Allosteric Inhibition of Acetyl-CoA Carboxylase (ACC)

The primary proposed mechanism of action for this compound, extrapolated from studies on CMPF, is the allosteric inhibition of acetyl-CoA carboxylase (ACC).[3][4] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.

Experimental Evidence from CMPF Studies:

Studies on CMPF have demonstrated that it directly inhibits ACC, leading to a significant increase in fatty acid oxidation.[3][4] This effect was observed in vitro in primary hepatocytes and in vivo in mouse models of diet-induced obesity.[3] The inhibition is described as allosteric, meaning the compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity.

Downstream Signaling Cascades

The inhibition of ACC by CMPF initiates a signaling cascade that profoundly impacts hepatic lipid metabolism and systemic glucose homeostasis.

Induction of Fatty Acid Oxidation

By reducing the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the inhibition of ACC leads to the disinhibition of CPT1. CPT1 is the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Consequently, the rate of fatty acid oxidation is significantly increased.[3][4]

Stimulation of Fibroblast Growth Factor 21 (FGF21) Production

A key consequence of enhanced fatty acid oxidation is the hepatic production and secretion of Fibroblast Growth Factor 21 (FGF21).[3] FGF21 is a potent metabolic regulator with pleiotropic effects, including enhancing insulin sensitivity, promoting glucose uptake, and reducing hepatic steatosis.

Feedback Regulation of Lipogenesis

The CMPF-initiated cascade creates a feed-forward loop that further suppresses fat synthesis. The sustained increase in fatty acid oxidation and FGF21 signaling leads to a decrease in the expression of key lipogenic transcription factors and enzymes, including Insulin-induced gene 2 (Insig2), Sterol regulatory element-binding protein 1c (SREBP-1c), and Fatty acid synthase (FAS).[3] This adaptive response "primes" the liver to resist the accumulation of lipids, particularly in the context of a high-fat diet.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows based on the available data for CMPF.

Figure 1: Proposed signaling pathway for the mechanism of action.

Figure 2: General experimental workflow for mechanism elucidation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the key findings for CMPF from relevant studies.

| Parameter | Organism/System | Treatment | Result | Reference |

| Fatty Acid Oxidation | Isolated Mouse Hepatocytes | 24h CMPF Treatment | Significant increase in β-oxidation | [4] |

| Hepatic Triglycerides | High-Fat Diet-fed Mice | CMPF (6 mg/kg) for 7 days | Prevention of HFD-induced hepatic lipid accumulation | [3] |

| Plasma CMPF Concentration | Mice | Single i.p. injection | Peak concentration within 2 hours, cleared within 24 hours | [4] |

| Gene Expression (Liver) | High-Fat Diet-fed Mice | CMPF Treatment | Downregulation of Insig2, SREBP-1c, FAS | [3] |

Detailed Experimental Protocols (Based on CMPF Studies)

The following are generalized protocols based on the methodologies described in the cited literature for CMPF.

In Vivo Murine Studies

-

Animal Model: Male CD1 or C57BL/6J mice are used.

-

Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity and hepatic steatosis.

-

Compound Administration: The test compound (e.g., CMPF) is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a specified dosage (e.g., 6 mg/kg) for a defined period (e.g., 7 days).

-

Metabolic Phenotyping: Parameters such as body weight, food intake, and glucose tolerance are monitored.

-

Sample Collection: At the end of the study, blood and liver tissues are collected for analysis.

-

Biochemical Analysis: Plasma levels of glucose, insulin, and lipids are measured. Liver triglycerides are quantified.

-

Gene and Protein Expression Analysis: Hepatic gene expression is analyzed using microarrays or quantitative real-time PCR (qPCR). Protein levels of key metabolic enzymes and signaling molecules are determined by Western blotting.

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess morphology and lipid accumulation.

In Vitro Hepatocyte Assays

-

Cell Culture: Primary hepatocytes are isolated from mice or a suitable cell line (e.g., HepG2) is used.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Fatty Acid Oxidation Assay: The rate of fatty acid oxidation is measured by quantifying the conversion of radiolabeled fatty acids (e.g., 14C-palmitate) to 14CO2 or acid-soluble metabolites.

-

ACC Activity Assay: The activity of ACC can be measured directly in cell lysates by monitoring the incorporation of [14C]bicarbonate into malonyl-CoA.

-

Western Blot Analysis: The phosphorylation status and total protein levels of ACC and other relevant proteins are assessed.

Conclusion and Future Directions

The mechanism of action of this compound is strongly suggested to mirror that of its close structural analog, CMPF, primarily through the allosteric inhibition of ACC. This leads to a beneficial metabolic shift towards increased fatty acid oxidation and reduced lipogenesis, mediated in part by the induction of FGF21. These actions collectively contribute to the prevention of hepatic steatosis and the improvement of insulin sensitivity.

Future research should focus on directly validating this proposed mechanism for this compound. This includes conducting detailed enzymatic assays to confirm its inhibitory effect on ACC, performing comprehensive in vivo studies to assess its metabolic effects, and utilizing structural biology techniques to elucidate the precise binding interaction with its molecular target. Such studies will be crucial for fully understanding the therapeutic potential of this and other furan fatty acids in the context of metabolic diseases.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061644) [hmdb.ca]

- 2. Buy 2-Furannonanoic acid, 5-pentyl- | 4179-43-5 [smolecule.com]

- 3. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) prevents high fat diet-induced insulin resistance via maintenance of hepatic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CMPF, a Metabolite Formed Upon Prescription Omega-3-Acid Ethyl Ester Supplementation, Prevents and Reverses Steatosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Furan Fatty Acids in Mitigating Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the relationship between furan fatty acids (FuFAs) and lipid peroxidation. Direct experimental data on the specific compound 3,4-Dimethyl-5-propyl-2-furannonanoic Acid is limited in publicly available literature. Therefore, this guide focuses on the established antioxidant properties of the broader class of furan fatty acids.

Executive Summary

Lipid peroxidation is a critical process implicated in cellular damage and the pathogenesis of numerous diseases. The mitigation of this oxidative damage is a key focus in therapeutic development. Furan fatty acids (FuFAs), a unique class of lipids found in various food sources, have demonstrated significant antioxidant and radical-scavenging properties.[1][2][3] This technical guide explores the role of FuFAs, with a focus on their potential to inhibit lipid peroxidation, providing insights into their mechanisms of action, relevant experimental protocols for their assessment, and the signaling pathways involved. While specific quantitative data for this compound is not extensively documented, the information presented herein for the broader FuFA class provides a strong foundation for research and development in this area.

Introduction to Furan Fatty Acids and Lipid Peroxidation

Furan fatty acids are a class of heterocyclic fatty acids characterized by a furan ring within their structure.[1] They are found in various natural sources, including fish, plants, and algae.[4] Notably, FuFAs are recognized for their potent antioxidant capabilities, acting as effective scavengers of reactive oxygen species (ROS).[5][6] This positions them as compounds of interest in the prevention of oxidative stress-related cellular damage.

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This process is initiated by ROS and proceeds as a self-propagating chain reaction, leading to the formation of cytotoxic end-products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These products can cause extensive damage to cell membranes, proteins, and DNA, contributing to a variety of pathological conditions.

Furan Fatty Acids as Inhibitors of Lipid Peroxidation

Several studies have highlighted the capacity of furan fatty acids to counteract lipid peroxidation. In vitro studies have demonstrated that FuFAs can effectively reduce the oxidation of low-density lipoproteins (LDL) and inhibit the progression of non-enzymatic lipid peroxidation.[7] Research on fish oil oxidation has shown that dimethyl furan fatty acids are consumed more rapidly than other antioxidants like tocopherols, indicating their active role in preventing lipid degradation.[8] Furthermore, the addition of a specific monomethyl furan fatty acid, 9-(3-methyl-5-pentylfuran-2-yl) nonanoic acid (9M5), has been shown to inhibit the breakdown of PUFAs and reduce the formation of primary and secondary lipid oxidation products.[8] Animal studies have also suggested a beneficial effect, with supplementation of FuFA-F2 leading to a slight decrease in Thiobarbituric Acid Reactive Substances (TBARS), a common marker for lipid peroxidation.[7]

Quantitative Data on Furan Fatty Acid Antioxidant Activity

| Furan Fatty Acid Type | Experimental System | Observed Effect on Lipid Peroxidation | Reference |

| Dimethyl Furan Fatty Acids | Enriched ω-3 Fish Oil | Degraded faster than tocopherols during oxidation, indicating antioxidant activity. | [8] |

| 9-(3-methyl-5-pentylfuran-2-yl) nonanoic acid (9M5) | Enriched ω-3 Fish Oil | Inhibited degradation of ω-3 PUFAs and formation of primary and secondary oxidation products. | [8] |

| FuFA-F2 | Diet-Induced Obese Mice | Slight decrease in liver TBARS levels. | [7] |

| General Furan Fatty Acids | In vitro | Inhibit non-enzymatic lipid peroxidation and LDL oxidation. | [4][7] |

Experimental Protocols for Assessing Lipid Peroxidation

A key method for quantifying lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay. This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

TBARS Assay Protocol

Objective: To quantify the level of lipid peroxidation in a biological sample by measuring MDA concentration.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically at 532 nm.[8][9]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

Trichloroacetic acid (TCA) solution (e.g., 10%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67%)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation:

-

For plasma or serum: Use directly.

-

For tissue: Homogenize in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to collect the supernatant.

-

-

Protein Precipitation:

-

To 100 µL of the sample, add 200 µL of ice-cold 10% TCA.

-

Incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at a specified speed (e.g., 2200 x g) for 15 minutes at 4°C.

-

-

Reaction with TBA:

-

Transfer 200 µL of the supernatant to a new tube.

-

Add an equal volume (200 µL) of 0.67% TBA solution.

-

Prepare a standard curve using known concentrations of MDA.

-

-

Incubation:

-

Incubate the samples and standards in a boiling water bath for 10-15 minutes.

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance of the samples and standards at 532 nm.

-

-

Calculation:

-

Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. Results are typically expressed as nmol MDA/mg protein or nmol MDA/mL.

-

Signaling Pathways and Visualizations

Lipid Peroxidation Signaling Pathway

Lipid peroxidation is a complex process involving initiation, propagation, and termination phases, leading to the generation of reactive aldehydes that can modulate various cellular signaling pathways.

Caption: General signaling pathway of lipid peroxidation and its inhibition by Furan Fatty Acids.

Experimental Workflow for TBARS Assay

The following diagram illustrates the key steps in the TBARS assay for measuring lipid peroxidation.

Caption: Experimental workflow of the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Conclusion and Future Directions

Furan fatty acids represent a promising class of natural antioxidants with the potential to mitigate lipid peroxidation. While direct evidence for the efficacy of this compound is still emerging, the collective data on FuFAs strongly support their role in protecting against oxidative damage. Further research, including quantitative analysis of specific FuFAs and elucidation of their precise mechanisms of action, is warranted. The development of standardized and robust experimental protocols, such as the TBARS assay, will be crucial in advancing our understanding and harnessing the therapeutic potential of these unique fatty acids in the context of diseases associated with lipid peroxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Furan fatty acids - Wikipedia [en.wikipedia.org]

- 4. Furan fatty acids - Beneficial or harmful to health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Synthesis and scavenging role of furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agritrop.cirad.fr [agritrop.cirad.fr]

- 8. researchgate.net [researchgate.net]

- 9. Furan fatty acids in enriched ω-3 fish oil: Oxidation kinetics with and without added monomethyl furan fatty acid as potential natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

Furan Fatty Acid Metabolism and its Byproducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan fatty acids (F-acids) are a unique class of lipids characterized by a furan moiety within the acyl chain. Predominantly sourced from dietary intake of fish, algae, and plants, these compounds and their metabolites are gaining attention for their significant biological activities, most notably their potent antioxidant and radical scavenging properties. In humans, F-acids are metabolized into characteristic byproducts, such as urofuran acids, with 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) being a key indicator of F-acid metabolism. This technical guide provides a comprehensive overview of the current understanding of F-acid metabolism, from biosynthesis in lower organisms to their catabolism and physiological effects in humans. We present detailed experimental protocols for the extraction and quantification of F-acids in biological matrices, summarize key quantitative data, and visualize the metabolic and signaling pathways implicated in their function. This document is intended to serve as a core resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development who are investigating the therapeutic potential and metabolic fate of furan fatty acids.

Introduction to Furan Fatty Acids

Furan fatty acids (F-acids) are a class of naturally occurring lipids containing a substituted furan ring within the fatty acid backbone.[1][2][3] They are found in a variety of organisms, including plants, algae, and microorganisms, and accumulate in the tissues of fish and other animals through the food chain.[1][2][3] In humans, the presence of F-acids is primarily attributed to dietary sources, particularly the consumption of fish and fish oil.[3][4]

The most prominent biological role of F-acids is their function as potent antioxidants and radical scavengers.[1][3] They are believed to protect cellular membranes from oxidative damage by trapping hydroxyl and peroxyl radicals, a function of significant interest in the context of inflammatory diseases and oxidative stress.[1][3][5] F-acids are implicated as second messengers in cellular pathways that defend against oxidative damage.[2][3] Beyond their antioxidant capacity, research suggests potential anti-inflammatory, anti-tumor, and antithrombotic effects.[1]

Biosynthesis of Furan Fatty Acids

Unlike humans, who acquire F-acids through their diet, some bacteria, plants, and algae are capable of de novo synthesis.[1][2][3] The biosynthetic pathways differ between these organisms.

Bacterial Biosynthesis

In certain α-proteobacteria, such as Rhodobacter sphaeroides, a well-defined pathway for the synthesis of monomethylated and dimethylated F-acids has been elucidated.[6] The pathway commences with vaccenic acid (18:1) and proceeds through a series of enzymatic modifications:

-

Methylation: A SAM-dependent fatty acyl methylase (UfaM) methylates vaccenic acid to produce 11-methyl-12-trans-octadecenoic acid (11Me-12t-18:1).[6]

-

Desaturation: A fatty acyl desaturase (UfaD) introduces a second double bond, forming (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2).[6]

-

Oxygenation and Cyclization: The enzyme UfaO utilizes molecular oxygen (O2) to form the furan ring, converting the diunsaturated intermediate into the monomethylated F-acid, 9-(3-methyl-5-pentylfuran-2-yl)nonanoic acid (9M5-FuFA).[6]

-

Second Methylation: In some bacteria, a second SAM-dependent methylase, FufM, can add a methyl group to the furan ring of 9M5-FuFA to produce the dimethylated form, 9-(3,4-dimethyl-5-pentylfuran-2-yl)nonanoate (9D5-FuFA).[6]

Bacterial biosynthesis pathway of furan fatty acids.

Algal and Plant Biosynthesis

The biosynthetic pathway in algae and plants is less defined but is proposed to originate from polyunsaturated fatty acids like linoleic acid.[2][3] This pathway is thought to involve a lipoxygenase-catalyzed oxidation to form a hydroperoxy intermediate, which then undergoes electron shifts, ring closure, and rearrangement to form the furan ring, followed by methylation.[2][3]

Metabolism of Furan Fatty Acids in Humans

In humans, dietary F-acids are absorbed and incorporated into phospholipids and cholesterol esters.[1] Their catabolism leads to the formation of urofuran acids, which are then excreted in the urine.[1]

Major Metabolic Byproduct: CMPF

The most well-characterized metabolite of F-acids in humans is 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF).[3] Elevated plasma and urine levels of CMPF are observed following the consumption of fish or fish oil supplements.[1][3] The exact site and mechanism of the conversion of dietary F-acids to CMPF are still under investigation, with speculation that the gut microbiome may play a role.[3]

Metabolism of dietary furan fatty acids in humans.

Byproducts of Radical Scavenging

As a consequence of their radical scavenging activity, F-acids are oxidized to form unstable dioxoenoic fatty acids.[1] These reactive intermediates can then form thioethers with molecules like cysteine or glutathione.[1]

Quantitative Data on Furan Fatty Acids and Metabolites

The following tables summarize quantitative data on F-acid and CMPF concentrations in human biological fluids and the effects of dietary supplementation.

Table 1: Furan Fatty Acid and Metabolite Concentrations in Healthy Humans

| Analyte | Matrix | Concentration Range | Reference |

| Total Furan Fatty Acids | Plasma | ~50 ng/mL | [1] |

| 11D3 | Plasma | < 20 ng/mL | [7] |

| 11D5 | Plasma | > 100 ng/mL | [7] |

| Urofuran Acids | Urine | 0.5 - 3 mg/day (excretion) | [1] |

Table 2: Effects of Fish Oil Supplementation on Plasma CMPF Levels

| Study Intervention | Duration | Change in Plasma CMPF | Reference |

| Lovaza™ (2 g/day ) | 40 days | Significant increase | [1] |

| Lovaza™ (increase to 10 g/day ) | 28 days | 5-fold increase | [1] |

Potential Signaling Pathways

While the direct interaction of F-acids with specific signaling pathways is an area of active research, their nature as fatty acids suggests potential modulation of lipid-sensing pathways such as Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB).

-

PPARs: These nuclear receptors are activated by fatty acids and their derivatives, leading to the regulation of genes involved in lipid metabolism.[8]

-

NF-κB: This transcription factor plays a central role in inflammation. Certain saturated fatty acids have been shown to activate the NF-κB pathway, and it is plausible that F-acids or their metabolites could influence this signaling cascade.[9][10][11]

Potential modulation of PPAR and NF-κB signaling by F-acids.

Experimental Protocols

Accurate quantification of F-acids in biological samples is crucial for understanding their metabolism and physiological effects. Below are detailed methodologies for their analysis.